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molecular formula C11H14O3 B8354270 2'-Hydroxy-5'-methyl-3'-methoxymethylacetophenone

2'-Hydroxy-5'-methyl-3'-methoxymethylacetophenone

Cat. No. B8354270
M. Wt: 194.23 g/mol
InChI Key: LKARHMGTFAUGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872011B2

Procedure details

A mixture of 2′-hydroxy-5′-methylacetophenone (1.0 g, 6.7 mmol) was treated with paraformaldehyde (0.18 g) and conc. hydrochloric acid (5 ml) and the mixture heated at 60° C. overnight. Upon cooling the mixture was extracted with toluene (3×30 ml) and the combined extracts were dried (Na2SO4) and the solvent removed to yield a yellow oil. The oil was treated with methanol (30 ml) and heated to reflux for 1 h. Upon cooling, the solution was evaporated to near dryness, and the residue chromatographed on a silica column, eluting with 0-10% ethyl acetate in petroleum ether. The purified product was obtained as an white powder (0.76 g)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH2:12]=[O:13].Cl.[CH3:15]O>>[OH:1][C:2]1[C:7]([CH2:12][O:13][CH3:15])=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C)C(C)=O
Step Two
Name
Quantity
0.18 g
Type
reactant
Smiles
C=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on a silica column
WASH
Type
WASH
Details
eluting with 0-10% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1COC)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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